

Introduction: A Scaffold of Pharmaceutical Significance

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Compound of Interest

Compound Name: *3-Piperidin-1-ylbenzotrile*

Cat. No.: *B1337245*

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3-Piperidin-1-ylbenzotrile is a heterocyclic organic compound that merges two key structural motifs highly valued in medicinal chemistry: the piperidine ring and the benzotrile group. The piperidine scaffold is a ubiquitous feature in a vast array of clinically approved drugs, recognized for its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability.[1] Concurrently, the benzotrile moiety serves not only as a polar functional group but also as a versatile synthetic handle for further molecular elaboration. This unique combination positions **3-Piperidin-1-ylbenzotrile** as a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents across multiple disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, strategic importance, synthesis, characterization, and safe handling.

Chemical and Physical Properties

The compound is typically supplied as a brown liquid with a purity of 97% or higher.[2] Its structure, featuring a polar cyano group and a basic piperidine nitrogen, dictates its solubility and reactivity profile.

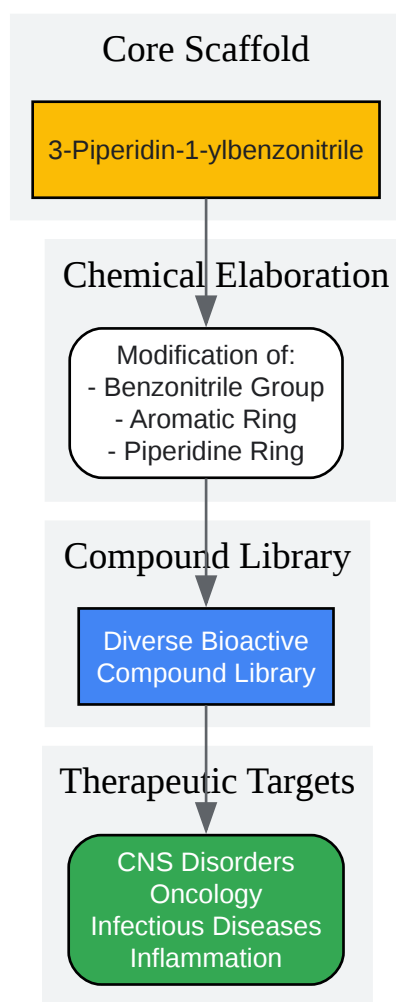
Property	Value	Source(s)
CAS Number	175696-74-9	[2][3][4]
Molecular Formula	C ₁₂ H ₁₄ N ₂	[2][4]
Molecular Weight	186.26 g/mol	[2]
Appearance	Brown Liquid	[2]
Purity	≥97%	[2]
Storage	Store at room temperature or 2-8°C, sealed in a dry environment.	[3]
SMILES	<chem>N#Cc1cccc(c1)N1CCCCC1</chem>	[3]

Strategic Value in Drug Discovery

The utility of **3-Piperidin-1-ylbenzotrile** in drug discovery stems from the proven track record of its constituent parts. The piperidine ring is considered a "privileged scaffold," as its presence often enhances a molecule's "druggability" by improving its absorption, distribution, metabolism, and excretion (ADME) profile while often reducing toxicity.[1]

The benzotrile group is a key pharmacophore and a versatile chemical intermediate. The cyano group can participate in hydrogen bonding and other polar interactions within a biological target's binding pocket. Furthermore, it can be chemically transformed into other critical functional groups, such as amines, tetrazoles, or carboxylic acids, enabling extensive structure-activity relationship (SAR) studies. For instance, related benzotrile intermediates are used to synthesize precursors for potential anticancer and anti-malarial agents.[5]

This strategic combination makes **3-Piperidin-1-ylbenzotrile** an ideal starting point for fragment-based drug design or the creation of focused compound libraries.



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*Strategic role of **3-Piperidin-1-ylbenzotrile** in drug discovery.*

Synthesis and Purification

While multiple synthetic routes are possible, a common and reliable method for synthesizing aryl-piperidine compounds is through a nucleophilic aromatic substitution (S_NAr) reaction. This approach is favored for its operational simplicity and the commercial availability of starting materials.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 3-fluorobenzonitrile and piperidine. The fluorine atom is an excellent leaving group for S_NAr reactions, particularly when activated by the electron-withdrawing cyano group in the meta position.

Materials:

- 3-Fluorobenzonitrile
- Piperidine (≥ 1.2 equivalents)
- Potassium Carbonate (K_2CO_3 , ≥ 2.0 equivalents)
- Dimethyl Sulfoxide (DMSO), anhydrous

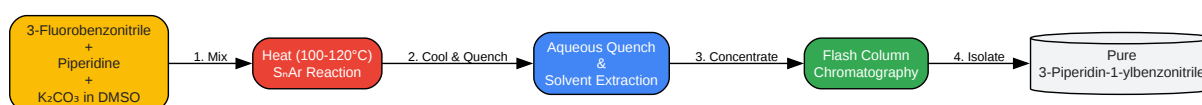
Step-by-Step Methodology:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzonitrile and anhydrous DMSO.
- **Addition of Reagents:** Add potassium carbonate, followed by the dropwise addition of piperidine. The use of K_2CO_3 is critical; it acts as a base to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards the product.
- **Reaction Conditions:** Heat the mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
- **Workup:** Cool the reaction mixture to room temperature. Quench by slowly pouring it into a beaker of cold water. This step precipitates the crude product and dissolves the inorganic salts.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
- **Washing:** Wash the combined organic layers with brine to remove residual water and DMSO.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **3-Piperidin-1-ylbenzotrile**.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the final compound with high purity.



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Workflow for synthesis and purification.

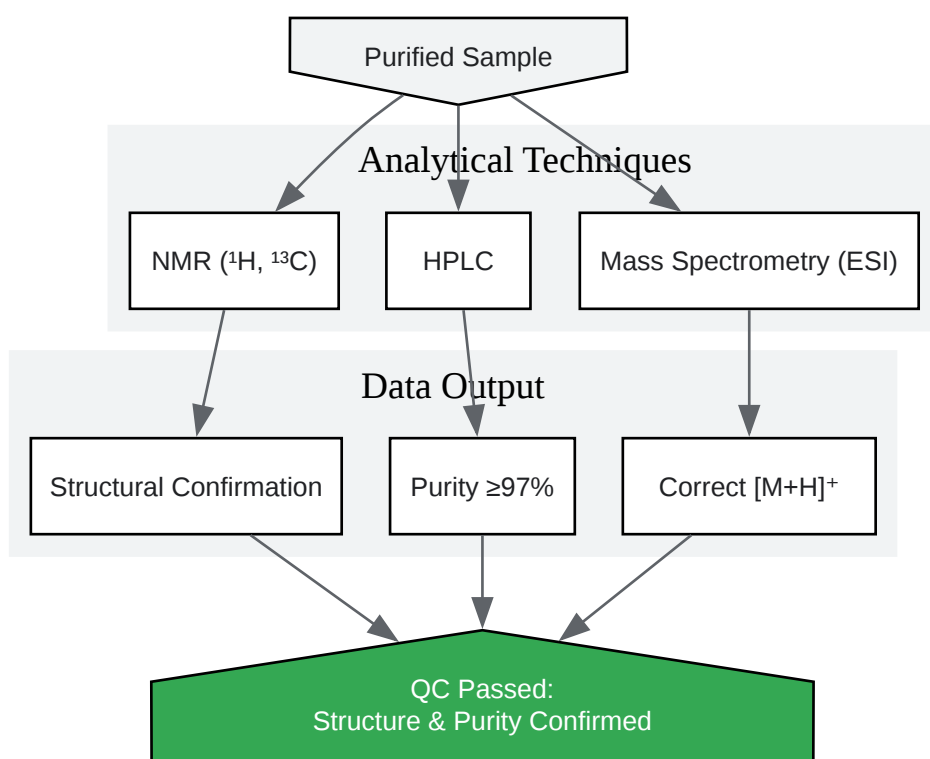
Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity.

Step-by-Step Methodology:

- **Structure Confirmation (NMR Spectroscopy):**
 - ^1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl_3). The resulting spectrum should show characteristic signals for the aromatic protons on the benzotrile ring and multiplet signals corresponding to the methylene protons of the piperidine ring.
 - ^{13}C NMR: This provides confirmation of the carbon skeleton, with distinct signals for the cyano carbon, the aromatic carbons, and the carbons of the piperidine ring.
- **Purity Assessment (High-Performance Liquid Chromatography - HPLC):**

- Employ a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- A pure sample will exhibit a single major peak in the chromatogram. The area percentage of this peak is used to quantify purity, which should be $\geq 97\%$.
- Molecular Weight Verification (Mass Spectrometry - MS):
 - Use electrospray ionization (ESI) in positive ion mode. The analysis should confirm the presence of the protonated molecular ion $[M+H]^+$ at an m/z value corresponding to the calculated molecular weight (approx. 187.12).



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Analytical workflow for quality control.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. The available safety data indicates that **3-Piperidin-1-ylbenzotrile** is harmful if ingested, inhaled, or in contact with skin.[6]

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[6]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[6]
Acute Toxicity, Inhal.	H332	Harmful if inhaled	[6]

Recommended Handling Procedures:

- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
- Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
- Keep away from incompatible materials such as strong acids and strong oxidizing agents.

Conclusion

3-Piperidin-1-ylbenzotrile (CAS 175696-74-9) is more than a simple chemical; it is a strategically designed building block that offers significant potential for accelerating drug discovery programs. By providing a reliable and modifiable scaffold that incorporates the favorable ADME properties of the piperidine ring with the versatile chemistry of the benzotrile group, it serves as an excellent starting point for the development of novel therapeutics. Adherence to the synthesis, characterization, and safety protocols outlined in this guide will enable researchers to effectively and safely leverage this compound in their scientific endeavors.

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